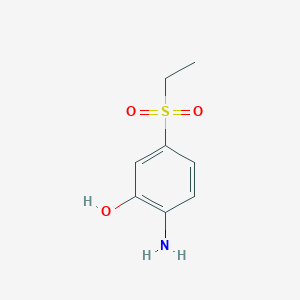

2-Amino-5-(ethylsulfonyl)phenol

Description

Properties

IUPAC Name |

2-amino-5-ethylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFGMFQLFGWYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 2: Hydrolysis of 2-Amino-5-Alkylphenol Salts (German Patent DE19651040C2)

This approach involves:

Step A: Conversion of 2-amino-5-methylbenzenesulfonic acid sodium salt to 2-amino-5-methylphenol potassium salt

- React sodium salt with 80% KOH at 300 °C under 15–20 bar pressure for 3 hours.

- Molar ratio KOH to sulfonic acid is 10:1 to 15:1.

- The reaction mixture is diluted with water after cooling.

Step B: Acidification and isolation

- The alkaline suspension is mixed with 36% aqueous HCl at 90 °C to pH 0.5–1.0.

- SO2 is expelled by nitrogen or vacuum.

- The solution is clarified with activated carbon.

- Neutralization with aqueous NaOH to pH 4.5–6.0 precipitates 2-amino-5-methylphenol.

- The solid is isolated by filtration and washing.

This method is applicable to alkyl-substituted phenols and can be adapted for ethylsulfonyl derivatives by modifying the starting sulfonic acid salt. The process is industrially viable due to high temperature and pressure conditions and efficient isolation steps.

Method 3: Synthesis via Sulfonyl Chloride Intermediates Starting from Anisole Derivatives (Scientific Article, PMC3566798)

Although this article primarily focuses on 5-(ethylsulfonyl)-2-methoxyaniline, the synthetic strategy is relevant for 2-amino-5-(ethylsulfonyl)phenol derivatives by analogy.

- Starting from commercially available 4-methoxybenzene-1-sulfonyl chloride prepared from anisole and chlorosulfonic acid in 88% yield.

- Sulfonyl chloride undergoes substitution with sodium sulfite and sodium bicarbonate in aqueous/THF medium at 0 °C to room temperature overnight, yielding sulfonate intermediates.

- Subsequent nitration, reduction, and demethylation steps lead to the target amino-phenol compound.

- The overall yield for the analogous methoxyaniline compound is 59% over four steps without chromatography.

This method highlights the utility of sulfonyl chloride intermediates and mild reaction conditions, which could be adapted for the phenol analog by replacing the methoxy group with hydroxyl.

Comparative Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction Conditions | Major Steps | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-nitro-4-(ethylsulfonyl)chlorobenzene | 40–55 °C, Na2SO3 reduction, nitration at 0–15 °C | Sulfonylation, nitration, reduction | ~87 (first 2 steps) | Industrial scale, no chromatography needed |

| 2 | 2-amino-5-methylbenzenesulfonic acid sodium salt | 300 °C, 15–20 bar, KOH hydrolysis, acidification | Hydrolysis of sulfonic acid salt, acid/base workup | Not specified | High temp/pressure, suitable for alkylphenols |

| 3 | 4-methoxybenzene-1-sulfonyl chloride | 0 °C to RT, aqueous/THF, nitration, reduction | Sulfonyl chloride substitution, nitration, demethylation | 59 (analogous compound) | Mild conditions, adaptable synthetic route |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), sulfonyl chlorides

Major Products

Oxidation Products: Nitroso and nitro derivatives

Reduction Products: Amines

Substitution Products: Halogenated and sulfonylated phenols

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)phenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)phenol involves its interaction with specific molecular targets. The amino and ethylsulfonyl groups enable the compound to bind to enzymes and receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Blocking the active sites of enzymes.

Receptor Binding: Interacting with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

Comparison with Sulfonyl-Substituted Analogs

2-Amino-5-(methylsulfonyl)phenol (CAS 43115-41-9)

- Structural Difference : Methylsulfonyl group replaces ethylsulfonyl.

- This compound is listed with one supplier ().

- Applications : Methylsulfonyl derivatives are common intermediates in drug synthesis, suggesting similar utility for the ethyl variant .

2-Amino-5-(4-((thiiran-2-ylmethyl)sulfonyl)phenoxy)phenol (Compound 13)

- Structural Difference: A thiirane (episulfide)-containing sulfonylphenoxy group adds complexity.

- Synthesis: Prepared via multi-step reactions, with HRMS-FAB confirming molecular composition (C₂₂H₂₈NO₇S₂, m/z 482.1301) ().

Comparison with Thio-Substituted Analogs

2-Amino-5-(methylthio)phenol (CAS 883840-03-7)

- Structural Difference : Methylthio (-SMe) group instead of ethylsulfonyl (-SO₂Et).

- Properties : Thioethers are less polar than sulfones, leading to higher lipid solubility. This may enhance blood-brain barrier penetration but reduce water solubility.

- Stability : Thioethers are prone to oxidation, whereas sulfonyl groups are chemically stable, impacting storage and reactivity .

Comparison with Heterocyclic Derivatives

Thiazole Derivatives (e.g., 2-Amino-5-(m-fluorobenzoyl)-4-(trifluoromethyl)thiazole)

- Structural Difference: Thiazole ring replaces the phenol, with trifluoromethyl and benzoyl substituents.

- Bioactivity: These compounds exhibit antimicrobial activity against gram-negative bacteria (). The phenol-based 2-Amino-5-(ethylsulfonyl)phenol may lack this heterocyclic bioactivity profile but could offer advantages in solubility .

Pyrazolo[1,5-a]pyrimidine Derivatives

- Structural Difference : Ethylsulfonyl groups attached to pyrimidine rings.

- Applications: Used as pesticides (), suggesting that the ethylsulfonyl moiety in this compound could be leveraged for agrochemical applications .

Key Research Findings

- Substituent Effects : Ethylsulfonyl groups balance polarity and stability, making them preferable over thioethers in aqueous environments .

- Biological Potential: Analogous sulfonylphenols show activity against proteases and pathogens, suggesting therapeutic avenues for this compound .

- Industrial Applications : Ethylsulfonyl derivatives in pesticides highlight agrochemical utility .

Q & A

Q. Advanced

- Cross-validation : Compare spectral data (NMR, IR) with structurally analogous compounds (e.g., 2-Amino-5-(4-sulfonylphenoxy)phenol derivatives) .

- Computational modeling : Use tools like Gaussian or ORCA to predict NMR chemical shifts and verify experimental results.

- Stepwise intermediate isolation : Characterize each intermediate (e.g., acetylated or methylated derivatives) to confirm reaction progression .

What solvent systems are effective for purifying this compound?

Q. Basic

- Liquid-liquid extraction : Use methyl isobutyl ketone (MIBK)-water systems, which efficiently separate phenolic compounds based on partition coefficients at 25–50°C .

- Recrystallization : Employ methanol or ethanol due to moderate solubility of sulfonated phenols. Add activated charcoal to remove colored impurities.

How can the ethylsulfonyl group’s role in biological activity be systematically studied?

Q. Advanced

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl, thiirane-sulfonyl) and compare bioactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., VEGFR2) to assess sulfonyl group interactions with active sites .

- Metabolic stability assays : Evaluate the sulfonyl group’s resistance to enzymatic cleavage in hepatic microsomes.

What stability considerations are critical for storing this compound?

Q. Basic

- Storage conditions : Keep at 0–6°C in amber vials to prevent photodegradation. Use desiccants to avoid hygroscopic degradation .

- Monitoring degradation : Track purity via HPLC (C18 column, acetonitrile/water mobile phase) and observe new peaks indicative of hydrolysis or oxidation.

How can conflicting spectral data from disparate sources be resolved?

Q. Advanced

- Reference standardization : Use internal standards (e.g., TMS for NMR) and replicate conditions from primary sources (e.g., Bio-Rad’s IR parameters) .

- Collaborative validation : Share samples with independent labs to cross-check results, especially for rare compounds with limited published data.

What methodologies assess the compound’s solubility for in vitro assays?

Q. Basic

- Shake-flask method : Saturate the compound in buffers (pH 1–10) and quantify solubility via UV-Vis spectroscopy.

- Co-solvent assays : Use DMSO (<1% v/v) to enhance solubility while avoiding cytotoxicity .

How can researchers mitigate interference from phenolic byproducts in biological assays?

Q. Advanced

- HPLC-MS purification : Remove impurities using reverse-phase chromatography before assays.

- Control experiments : Include phenol red-free media to distinguish compound effects from pH indicators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.